molecular formula C19H16F2N4O2 B14934079 N-(3-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14934079
M. Wt: 370.4 g/mol
InChI Key: MASGRURKKQLGOD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a fluorinated indazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling with Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.

    Formation of the Pyrrolidine Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Research: Studying the compound’s effects on cellular processes and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole ring can enhance binding affinity and specificity, while the pyrrolidine carboxamide moiety can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of fluorinated indazole and pyrrolidine carboxamide moieties, which can result in distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16F2N4O2/c20-13-4-1-3-11(7-13)9-22-19(27)12-8-16(26)25(10-12)18-17-14(21)5-2-6-15(17)23-24-18/h1-7,12H,8-10H2,(H,22,27)(H,23,24)

InChI Key

MASGRURKKQLGOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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